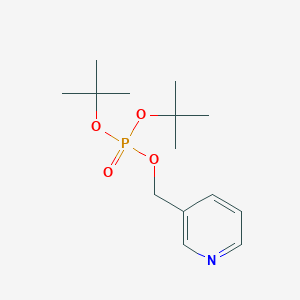

Di-tert-butyl (pyridin-3-yl)methyl phosphate

Description

Di-tert-butyl (pyridin-3-yl)methyl phosphate is a phosphate ester derivative featuring tert-butyl protecting groups and a pyridinylmethyl moiety. This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules, particularly prodrugs and phosphometabolites.

The synthesis typically involves phosphoramidite chemistry. For example, in the synthesis of trans-anhydromevalonate 5-phosphate, methyl tetrolate is converted to a phosphite intermediate using di-tert-butyl N,N-diisopropyl-phosphoramidite, followed by oxidation and subsequent deprotection with trifluoroacetic acid (TFA) to yield the active phosphate . Similar methodologies are applied to generate pyrazoloquinolinone derivatives, where the tert-butyl groups are cleaved under mild acidic conditions to release the bioactive phosphate form .

Properties

CAS No. |

820208-43-3 |

|---|---|

Molecular Formula |

C14H24NO4P |

Molecular Weight |

301.32 g/mol |

IUPAC Name |

ditert-butyl pyridin-3-ylmethyl phosphate |

InChI |

InChI=1S/C14H24NO4P/c1-13(2,3)18-20(16,19-14(4,5)6)17-11-12-8-7-9-15-10-12/h7-10H,11H2,1-6H3 |

InChI Key |

VHEUBZXSSQAILU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(OCC1=CN=CC=C1)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : Tetrabutylammonium sulfate (0.04–0.06 eq)

- Solvent : Dichloromethane or THF

- Temperature : 15–25°C

- Molar Ratio : 1.9:1 (chloromethyl chlorosulfate : potassium di-tert-butylphosphate)

- Yield : 85–90%

Table 1: Key Parameters for Direct Phosphorylation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 0.04–0.06 eq | Higher loadings reduce side products |

| Solvent Polarity | Low (e.g., DCM) | Enhances reaction homogeneity |

| Reaction Time | 2–4 hours | Prolonged time risks hydrolysis |

Palladium-catalyzed cross-coupling enables the introduction of the pyridin-3-ylmethyl group to pre-formed di-tert-butyl phosphate intermediates. A patent by Reddy et al. detailed the use of dichlorobis(di-tert-butylphenylphosphine)palladium(II) with bis(pinacolato)diboron in 1,4-dioxane (80–85°C, 3–4 hours). This method yielded 63% of the boronate ester intermediate, which was subsequently coupled with a brominated phenyloxazolidinone to form the target compound.

Critical Considerations

- Catalyst System : Pd(II) with bulky phosphine ligands (e.g., di-tert-butylphenylphosphine) prevents aggregation and improves selectivity.

- Solvent : 1,4-Dioxane or toluene optimizes boron transfer efficiency.

- Workup : Aqueous extraction with dichloromethane removes residual palladium, ensuring >99% purity post-crystallization.

Table 2: Cross-Coupling Reaction Metrics

| Component | Specification | Role in Reaction |

|---|---|---|

| Palladium Catalyst | 2 mol% | Facilitates oxidative addition |

| Ligand | Di-tert-butylphenylphosphine | Stabilizes Pd(0) intermediate |

| Base | Potassium acetate | Neutralizes HBr byproduct |

Nucleophilic Substitution with Pyridin-3-ylmethyl Halides

Nucleophilic displacement of halides (Cl, Br) by di-tert-butyl phosphate salts offers a straightforward route. Chen et al. reported the reaction of tetrabutylammonium di-tert-butylphosphate with chloroiodomethane in benzene, yielding chloromethyl di-tert-butylphosphate (75–80%). Adapting this method, pyridin-3-ylmethyl bromide reacts similarly under inert conditions, though steric hindrance from the pyridine ring necessitates elevated temperatures (40–50°C).

Process Modifications

- Solvent : Benzene or dimethoxyethane (DME) minimizes side reactions.

- Equivalents : 2.1:1 (halide : phosphate salt) ensures complete conversion.

- Purification : Flash chromatography (ethyl acetate/hexane, 3:7) isolates the product.

Table 3: Halide Substitution Efficiency

| Halide | Reaction Time (h) | Yield (%) |

|---|---|---|

| Chloride | 1.5 | 75 |

| Bromide | 2.0 | 68 |

Oxidation of Di-tert-butyl Phosphite Intermediates

Di-tert-butyl phosphite serves as a precursor oxidized to the phosphate using potassium permanganate (KMnO₄) in aqueous bicarbonate. Zwierzak and Kluba’s method involves stirring di-tert-butyl phosphite with KMnO₄ (1.5 eq) at 60°C for 1.5 hours, followed by HCl acidification to precipitate the free acid. Subsequent treatment with tetramethylammonium hydroxide yields the ammonium salt, which is alkylated with pyridin-3-ylmethyl iodide (57–62% overall yield).

Challenges and Solutions

- Oxidation Control : Excess KMnO₄ leads to over-oxidation; stoichiometric ratios are critical.

- Acid Stability : Immediate cooling (0°C) during HCl addition prevents decomposition.

Table 4: Oxidation Reaction Parameters

| Parameter | Value | Effect on Product |

|---|---|---|

| KMnO₄ Equivalents | 1.5 | Balances oxidation and cost |

| Temperature | 60°C | Accelerates reaction kinetics |

| Workup | Filtration + extraction | Removes MnO₂ byproduct |

Comparative Analysis of Methodologies

Yield and Scalability

- Direct Phosphorylation : Highest yield (85–90%) and scalability, but requires hazardous chloromethyl chlorosulfate.

- Suzuki Coupling : Moderate yield (63%) with excellent regioselectivity, suited for complex analogs.

- Nucleophilic Substitution : Simpler setup but lower yield (68–75%) due to steric effects.

- Phosphite Oxidation : Lower yield (57–62%) and harsh conditions limit industrial use.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (pyridin-3-yl)methyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphate group to phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery

Di-tert-butyl (pyridin-3-yl)methyl phosphate has been investigated as a potential scaffold for the development of new pharmaceuticals. Its derivatives have shown promise in targeting various biological pathways, including those relevant to cancer treatment and infectious diseases.

-

Case Study: Anti-cancer Agents

- A study highlighted the synthesis of pyridine derivatives that exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The incorporation of the pyridin-3-yl moiety has been linked to enhanced potency and selectivity against specific CDK targets, making it a valuable component in anti-cancer drug design .

- Table 1: Summary of Pyridine Derivatives in Cancer Research

Catalysis

2.1 Organophosphorus Chemistry

This compound serves as a versatile ligand in organometallic chemistry. Its ability to stabilize metal centers makes it suitable for catalytic applications, particularly in reactions involving phosphonates.

- Case Study: Catalytic Reactions

Materials Science

3.1 Development of Advanced Materials

The unique properties of this compound have led to its application in the synthesis of novel materials, including flame retardants and luminescent compounds.

- Case Study: Flame Retardants

Mechanism of Action

The mechanism by which di-tert-butyl (pyridin-3-yl)methyl phosphate exerts its effects involves its interaction with molecular targets through its phosphate and pyridine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Di-tert-butyl (pyridin-3-yl)methyl Phosphate and Analogues

tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)

This compound, a triaryl phosphate ester, is structurally distinct due to its phenyl substituents and tert-butyl group. Unlike this compound, it lacks a hydrolytically labile pyridinylmethyl group and is primarily used in industrial applications (e.g., plasticizers) due to its stability and low reactivity .

Tedizolid Phosphate (CAS 856867-55-5)

A phosphate prodrug of the antibiotic tedizolid, this compound highlights the role of phosphate esters in enhancing solubility and bioavailability.

2,4-Di-tert-butyl-1,3-dipyridyltetraphosphetane

This tetraphosphetane derivative shares tert-butyl substituents but differs in its core structure (four-membered P₄ ring) and applications in coordination chemistry. Its reactivity stems from the strained P₄ ring, contrasting with the linear phosphate ester backbone of this compound .

Biological Activity

Di-tert-butyl (pyridin-3-yl)methyl phosphate (DTB-PMP) is a phosphoric acid derivative with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides an overview of its biological properties, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

DTB-PMP has the chemical formula C₁₄H₂₄NO₄P and features a pyridine ring substituted with tert-butyl groups. Its structure is crucial for its interaction with biological targets, particularly in modulating enzymatic activities.

Research indicates that DTB-PMP exhibits potent inhibitory effects on various enzymes involved in cancer progression. Specifically, it has been shown to inhibit the histone acetyltransferase (HAT) activity of p300/CBP, which is essential for transcriptional regulation in cancer cells. The compound's inhibition of HAT activity is mediated through competitive binding, leading to reduced acetylation of histones and transcription factors such as p53 and c-Myc .

Anticancer Activity

DTB-PMP has demonstrated significant anticancer properties across multiple tumor cell lines. In vitro studies have reported an effective concentration (EC50) range of 1-3 μM against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells . The cytotoxic effects are attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Efficacy

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 1.5 | Inhibition of HAT activity |

| HeLa | 2.0 | Disruption of transcription factor activity |

| MCF-7 | 2.5 | Induction of apoptosis via altered gene expression |

Enzyme Inhibition

DTB-PMP has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. It exhibited a reversible inhibition with an IC50 value of 0.34 μM . This property raises concerns regarding potential drug-drug interactions, especially when co-administered with other pharmaceuticals metabolized by CYP3A4.

Structure-Activity Relationships

The biological activity of DTB-PMP can be linked to its structural components. The presence of the pyridine ring and tert-butyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target enzymes . Variations in substituents on the pyridine ring have been explored to optimize potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (μM) | Observations |

|---|---|---|

| DTB-PMP | 0.34 | Strong inhibitor of CYP3A4 |

| Pyridine analog A | 1.2 | Reduced HAT inhibition compared to DTB-PMP |

| Tert-butyl variant B | 0.8 | Enhanced potency against cancer cell lines |

Case Study 1: Inhibition of Tumor Growth

In a recent study involving xenograft models, DTB-PMP was administered to mice bearing A549 tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3) in tumor tissues from DTB-PMP treated mice .

Case Study 2: Drug Interaction Profile

A pharmacokinetic study assessed the effects of DTB-PMP on the metabolism of co-administered drugs in rodent models. The findings indicated that DTB-PMP significantly inhibited the metabolism of midazolam, a known substrate for CYP3A4, leading to increased plasma concentrations and prolonged pharmacological effects .

Q & A

How can researchers optimize the synthesis of di-tert-butyl (pyridin-3-yl)methyl phosphate to improve yield and purity?

Basic Research Question

Synthetic optimization requires careful selection of reaction conditions. For example, in analogous phosphate ester syntheses, the use of tripotassium phosphate as a base in tetrahydrofuran (THF) facilitates efficient nucleophilic substitution, as demonstrated in the coupling of methyl 3-chloro-3-oxopropanoate with aromatic amines . Key parameters include:

- Temperature control : Room-temperature reactions minimize side reactions (e.g., hydrolysis).

- Solvent choice : THF or ethyl acetate enhances solubility while avoiding protic solvents that may hydrolyze tert-butyl groups.

- Workup protocols : Sequential washing with brine and organic-aqueous separation reduces impurities .

LCMS and HPLC (e.g., retention time analysis at 0.81 minutes under SQD-FA05 conditions) are critical for purity assessment .

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

A multi-technique approach is essential:

- NMR spectroscopy : P NMR identifies phosphorus environments, while H and C NMR resolve structural ambiguities (e.g., tert-butyl vs. pyridinyl proton shifts) .

- Mass spectrometry : LCMS ([M+H] peaks) and HRMS confirm molecular weight and fragmentation patterns .

- HPLC : Retention time consistency under standardized conditions (e.g., 0.81 minutes in SQD-FA05) ensures batch-to-batch reproducibility .

How can researchers investigate the reaction mechanism of tert-butyl phosphate derivatives in nucleophilic substitution reactions?

Advanced Research Question

Mechanistic studies benefit from:

- Isotopic labeling : Use O-labeled water to track hydrolysis pathways of the phosphate ester .

- Kinetic profiling : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.

- Computational modeling : DFT calculations predict transition states and steric effects from tert-butyl groups .

Evidence from photoinduced deformylative phosphonylation reactions suggests radical intermediates may form under specific conditions, necessitating ESR spectroscopy for detection .

What factors influence the stability of this compound under varying storage and reaction conditions?

Advanced Research Question

Stability depends on:

- Hydrolytic susceptibility : Tert-butyl groups resist hydrolysis compared to methyl esters, but acidic/basic conditions accelerate degradation. Monitor via P NMR for phosphate hydrolysis products (e.g., phosphoric acid) .

- Oxidative stability : Hydrogen peroxide or ambient O may oxidize the pyridinyl moiety; UV-Vis spectroscopy tracks absorbance shifts indicative of oxidation .

- Thermal resilience : TGA/DSC analysis identifies decomposition thresholds (>150°C for tert-butyl phosphates) .

How should researchers address contradictions in toxicity or environmental impact data for phosphate esters?

Advanced Research Question

Conflicting data (e.g., aquatic toxicity classifications for similar compounds ) require:

- Source verification : Prioritize peer-reviewed studies over patent literature.

- Comparative assays : Use standardized OECD guidelines for ecotoxicity testing (e.g., Daphnia magna chronic toxicity assays).

- Structural analogs : Cross-reference data from compounds like tris(2,4-di-tert-butylphenyl) phosphate, which has well-documented environmental profiles .

What methodologies are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?

Advanced Research Question

For biochemical applications:

- Enzyme kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., phosphatases) to measure IC values.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

- Crystallography : Co-crystallize the compound with target proteins (e.g., 50S ribosomal subunits) to resolve binding modes, as seen in oxazolidinone antibiotics .

What challenges arise in interpreting spectroscopic data for tert-butyl phosphate derivatives, and how can they be mitigated?

Advanced Research Question

Common challenges include:

- Rotameric mixtures : For flexible structures, P NMR may show split peaks; use low-temperature NMR or dynamic exchange modeling .

- Signal overlap : Pyridinyl protons may obscure tert-butyl signals in H NMR. Apply 2D techniques (e.g., HSQC) for resolution .

- Ion suppression in MS : Matrix effects from salts (e.g., K) reduce sensitivity. Optimize desalting protocols during sample prep .

What strategies are recommended for assessing the environmental persistence of this compound?

Advanced Research Question

Persistence studies should integrate:

- Biodegradation assays : OECD 301B tests (modified Sturm test) measure microbial breakdown in aqueous systems .

- Adsorption studies : Batch experiments with soil/sediment models quantify sorption coefficients (K) .

- QSAR modeling : Predict half-lives using structural descriptors from validated databases (e.g., EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.